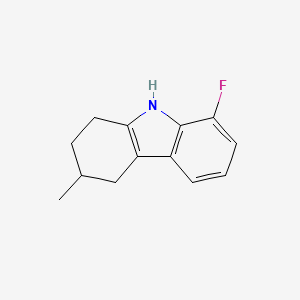
3-(3-Methylbenzyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylbenzyl)azetidin-3-ol is an organic compound with the molecular formula C11H15NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbenzyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of azetidine with 3-methylbenzyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, followed by the addition of 3-methylbenzyl chloride to form the desired product .
Another method involves the reduction of 3-(3-Methylbenzyl)azetidin-3-one using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reduction process converts the ketone group to a hydroxyl group, yielding this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylbenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(3-Methylbenzyl)azetidin-3-one.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted azetidines with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
3-(3-Methylbenzyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylbenzyl)azetidin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can act as a pharmacophore, contributing to the compound’s binding affinity and specificity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-3-ol: A simpler analog without the 3-methylbenzyl group.
3-(4-Methylbenzyl)azetidin-3-ol: A similar compound with a methyl group at the para position of the benzyl ring.
3-Benzylazetidin-3-ol: Lacks the methyl group on the benzyl ring.
Uniqueness
3-(3-Methylbenzyl)azetidin-3-ol is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-[(3-methylphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)6-11(13)7-12-8-11/h2-5,12-13H,6-8H2,1H3 |
Clave InChI |
NFMKKAONRXFJIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13559940.png)

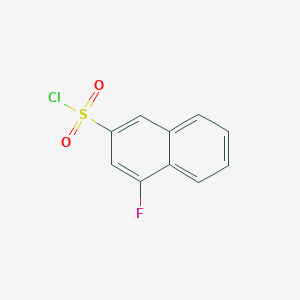
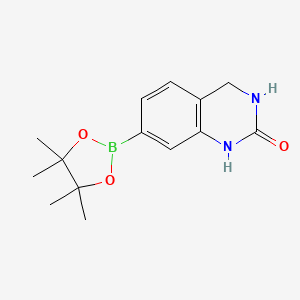
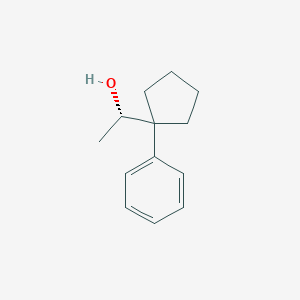

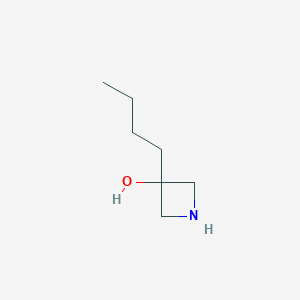
![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)

